Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-16-11(15)10-8(5-17-14-10)7-3-2-6(12)4-9(7)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEVJJMSGWWKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC=C1C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445792-69-6 | |
| Record name | methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,4-difluorobenzaldehyde with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their medicinal properties. Research is ongoing to determine their efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Key Observations:
Heterocycle Core : The 1,2-oxazole core in the target compound distinguishes it from 1,2,4-triazoles (e.g., B.1.52, compounds 7–9 in ), which exhibit tautomerism (thiol-thione equilibrium) and broader antifungal applications .
Substituent Effects :
- The 2,4-difluorophenyl group is common across analogs (e.g., B.1.52, risperidone impurities) and is associated with enhanced metabolic stability and target binding in pharmaceuticals .
- Ester vs. Hydroxyl Groups : The methyl ester in the target compound may improve solubility compared to hydroxylated analogs like B.1.52 but could reduce metabolic stability due to esterase susceptibility.
Physicochemical and Pharmacokinetic Properties
- Solubility: The methyl ester group may enhance aqueous solubility relative to non-esterified analogs (e.g., B.1.52), though this is contingent on pH and ester hydrolysis rates.
Biological Activity
Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate, with the CAS number 2445792-69-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 239.17 g/mol. The structure features a difluorophenyl group that significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2445792-69-6 |
| Molecular Formula | C₁₁H₇F₂NO₃ |
| Molecular Weight | 239.17 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The presence of the difluorophenyl group is crucial for enhancing the compound's biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar isoxazole structures. For instance, derivatives of isoxazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The incorporation of fluorinated aromatic groups often leads to enhanced potency due to increased lipophilicity and improved binding interactions with biological targets .
Antimicrobial Properties
Isoxazole derivatives have also demonstrated antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for microbial survival .
Immunomodulatory Effects
Some derivatives of isoxazoles have been investigated for their immunomodulatory effects. For example, compounds related to leflunomide have shown promise in modulating immune responses and may be beneficial in treating autoimmune diseases .
Case Studies
- Anticancer Activity : A study investigating the cytotoxic effects of various isoxazole derivatives found that this compound exhibited notable activity against MDA-MB-231 cells. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure.
- Antimicrobial Activity : In vitro tests revealed that this compound displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like fluorine enhances the biological activity of isoxazole derivatives. Modifications at different positions on the isoxazole ring can lead to variations in potency and selectivity against target cells or pathogens .
Q & A
Q. What synthetic methodologies are recommended for the regioselective synthesis of Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate?
The compound can be synthesized via cyclocondensation reactions using β-keto esters and hydroxylamine derivatives. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor 1,2-oxazole formation over isomeric 1,3-oxazoles. Regioselectivity is influenced by electronic effects of the 2,4-difluorophenyl substituent, which directs cyclization to position 4 of the oxazole ring . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically employed to isolate the product.
Q. How can the structural identity of this compound be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : - and -NMR to verify the oxazole ring protons (δ 8.2–8.5 ppm for H-5) and ester carbonyl (δ ~165 ppm). The 2,4-difluorophenyl group shows distinct splitting patterns in -NMR .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHFNO) with an exact mass of 239.0436 g/mol .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis using SHELX software (e.g., SHELXL for refinement) can resolve bond angles and stereoelectronic effects .
Q. What analytical techniques are suitable for assessing purity and stability?
- HPLC/UPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase to quantify impurities (<0.5%) .
- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly if the compound is intended for high-temperature reactions .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound, given its structural similarity to antifungal agents?
Molecular docking (e.g., AutoDock Vina) against fungal CYP51 enzymes reveals potential binding modes, leveraging the 2,4-difluorophenyl group’s hydrophobic interactions and the oxazole’s π-stacking with heme cofactors . Quantitative structure-activity relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) can correlate substituent effects with antifungal potency .
Q. How do structural modifications at the oxazole ring or ester group influence physicochemical properties?
- Ester hydrolysis : Replacing the methyl ester with a carboxylic acid (via base hydrolysis) increases solubility but reduces membrane permeability, as shown in partition coefficient (logD) studies .
- Oxazole substitution : Introducing electron-withdrawing groups (e.g., nitro) at position 5 enhances metabolic stability in microsomal assays, while electron-donating groups (e.g., methoxy) improve bioavailability .
Q. What are the key challenges in resolving contradictory spectroscopic data for derivatives of this compound?
Discrepancies in -NMR shifts (e.g., for H-5 of the oxazole) may arise from solvent polarity or dynamic effects. Use:
- Variable-temperature NMR to identify conformational equilibria.
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate spectra and assign signals accurately .
Q. How can impurity profiles be controlled during scale-up synthesis for preclinical studies?
- Process analytical technology (PAT) : Monitor reaction intermediates in real-time via inline FTIR to minimize byproducts like regioisomeric oxazoles .
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, catalyst loading) to suppress formation of 2,4-difluorophenyl degradation products (e.g., fluorophenols) .
Methodological Notes
- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .
- Docking Studies : Use the Protein Data Bank (PDB) entry 1EA1 (Candida albicans CYP51) as a template for antifungal activity prediction .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines ensure compound integrity in formulation screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
